molecular formula C15H22N2O4S B1375810 Ethyl 2-((tert-butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylate CAS No. 1369897-34-6

Ethyl 2-((tert-butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylate

Cat. No.: B1375810
CAS No.: 1369897-34-6
M. Wt: 326.4 g/mol
InChI Key: SWYBGWIBKLDLCP-UHFFFAOYSA-N
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Description

Ethyl 2-((tert-butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylate is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((tert-butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylate typically involves the reaction of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylate with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as recrystallization and distillation to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((tert-butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-((tert-butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-((tert-butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties. Additionally, it can interact with cellular signaling pathways, leading to anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-((tert-butoxycarbonyl)amino)thiazole-4-carboxylate
  • 2-Aminothiazole-4-carboxylate derivatives
  • Benzimidazole-thiazole derivatives

Uniqueness

Ethyl 2-((tert-butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylate is unique due to its specific structural features, which confer distinct biological activities. The presence of the tert-butoxycarbonyl group provides stability and enhances its solubility, making it a valuable compound for various applications. Additionally, its tetrahydrobenzo[d]thiazole core structure is known for its versatility in medicinal chemistry .

Properties

IUPAC Name

ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-5-20-12(18)9-7-6-8-10-11(9)16-13(22-10)17-14(19)21-15(2,3)4/h9H,5-8H2,1-4H3,(H,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWYBGWIBKLDLCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCC2=C1N=C(S2)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90856735
Record name Ethyl 2-[(tert-butoxycarbonyl)amino]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90856735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1369897-34-6
Record name Ethyl 2-[(tert-butoxycarbonyl)amino]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90856735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-((tert-butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylate
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Ethyl 2-((tert-butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylate
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Ethyl 2-((tert-butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylate
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Ethyl 2-((tert-butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylate
Reactant of Route 5
Ethyl 2-((tert-butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylate
Reactant of Route 6
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Ethyl 2-((tert-butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylate

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